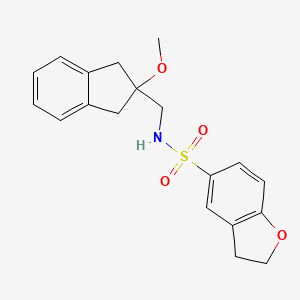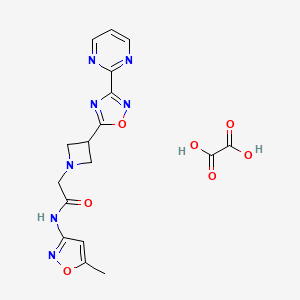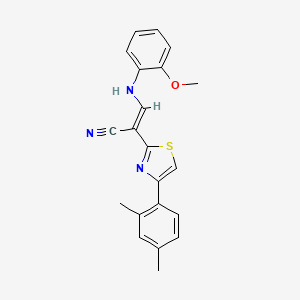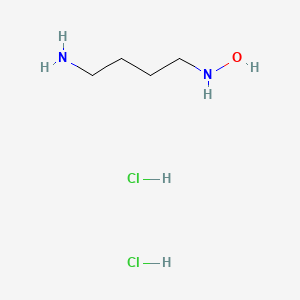amine CAS No. 216873-74-4](/img/structure/B2691693.png)
[(3-bromo-4-fluorophenyl)methyl](methyl)amine
Overview
Description
(3-bromo-4-fluorophenyl)methylamine is an organic compound with the molecular formula C8H9BrFN It is a derivative of phenylmethylamine, where the phenyl ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromo-4-fluorophenyl)methylamine typically involves the reaction of 3-bromo-4-fluorobenzyl chloride with methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of (3-bromo-4-fluorophenyl)methylamine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:
Reactants: 3-bromo-4-fluorobenzyl chloride and methylamine
Catalyst: Phase transfer catalyst (e.g., tetrabutylammonium bromide)
Solvent: Anhydrous ethanol
Temperature: 40-60°C
Pressure: Atmospheric pressure
Chemical Reactions Analysis
Types of Reactions
(3-bromo-4-fluorophenyl)methylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in ethanol or methanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of 3-fluoro-4-hydroxybenzylamine.
Oxidation: Formation of 3-bromo-4-fluorobenzonitrile.
Reduction: Formation of 3-bromo-4-fluorophenylmethane.
Scientific Research Applications
(3-bromo-4-fluorophenyl)methylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-bromo-4-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include:
Binding to active sites: The compound can bind to the active sites of enzymes, inhibiting their activity.
Receptor interaction: It can interact with receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- [(3-bromo-4-fluorophenyl)methyl][(3-methylphenyl)methyl]amine
- [(3-bromo-4-fluorophenyl)methyl][(3-fluorophenyl)methyl]amine
- 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
Uniqueness
(3-bromo-4-fluorophenyl)methylamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
1-(3-bromo-4-fluorophenyl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-11-5-6-2-3-8(10)7(9)4-6/h2-4,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSSCQKIEHFJLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-((3-chloro-4-fluorobenzyl)amino)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691612.png)
![N-(7,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenecarboxamide](/img/structure/B2691613.png)


![N-[4-(dimethylamino)phenyl]-2-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2691619.png)
![2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide](/img/structure/B2691621.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2691626.png)


![N-{[4-(4-fluorophenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3,5-dimethoxybenzamide](/img/structure/B2691629.png)
![(Z)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}(1-phenylethylidene)amine](/img/structure/B2691630.png)
![5-hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691631.png)
